molecular formula C11H11F3 B15359287 2-Cyclopentyl-1,3,5-trifluorobenzene

2-Cyclopentyl-1,3,5-trifluorobenzene

Cat. No.: B15359287
M. Wt: 200.20 g/mol
InChI Key: CDVZYIHZGWECGZ-UHFFFAOYSA-N
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Description

2-Cyclopentyl-1,3,5-trifluorobenzene is an organic compound characterized by a benzene ring substituted with three fluorine atoms at positions 1, 3, and 5, and a cyclopentyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyclopentyl-1,3,5-trifluorobenzene typically involves the following steps:

  • Bromination: The starting material, cyclopentylbenzene, undergoes bromination to introduce bromine atoms at the desired positions on the benzene ring.

  • Fluorination: The brominated compound is then subjected to a fluorination reaction, where the bromine atoms are replaced by fluorine atoms using reagents such as hydrogen fluoride (HF) or xenon difluoride (XeF2).

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes to ensure efficiency and safety. The reactions are carried out in specialized reactors under controlled conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclopentyl-1,3,5-trifluorobenzene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the compound into its corresponding cyclopentylbenzene derivative.

  • Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorine-substituted positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

  • Substitution: Reagents like sodium hydroxide (NaOH) and sulfuric acid (H2SO4) are employed.

Major Products Formed:

  • Oxidation: Cyclopentylbenzene carboxylic acids or ketones.

  • Reduction: Cyclopentylbenzene derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

2-Cyclopentyl-1,3,5-trifluorobenzene has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound is used in the study of fluorinated biomolecules and their interactions with biological systems.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Cyclopentyl-1,3,5-trifluorobenzene exerts its effects involves its interaction with molecular targets and pathways. The fluorine atoms enhance the compound's reactivity and stability, making it suitable for various chemical transformations. The cyclopentyl group provides structural rigidity, influencing the compound's biological activity.

Comparison with Similar Compounds

2-Cyclopentyl-1,3,5-trifluorobenzene is compared with similar compounds such as:

  • 1,3,5-Trifluorobenzene: Lacks the cyclopentyl group, resulting in different chemical properties.

  • 2-Cyclopentylbenzene: Lacks fluorine atoms, leading to variations in reactivity and applications.

Properties

Molecular Formula

C11H11F3

Molecular Weight

200.20 g/mol

IUPAC Name

2-cyclopentyl-1,3,5-trifluorobenzene

InChI

InChI=1S/C11H11F3/c12-8-5-9(13)11(10(14)6-8)7-3-1-2-4-7/h5-7H,1-4H2

InChI Key

CDVZYIHZGWECGZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=C(C=C(C=C2F)F)F

Origin of Product

United States

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